2,3-dihydroxy-3-phenylpropanoic acid

Descripción general

Descripción

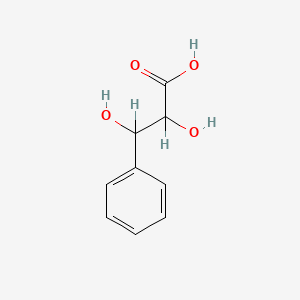

2,3-Dihydroxy-3-phenylpropanoic acid is a chemical compound with the molecular formula C9H10O4 . It has an average mass of 182.173 Da and a monoisotopic mass of 182.057907 Da . It is also known by other names such as 3-Hydroxyphenyllactate .

Molecular Structure Analysis

The molecular structure of 2,3-dihydroxy-3-phenylpropanoic acid consists of a benzene ring conjugated to a propanoic acid . The compound has two hydroxyl groups attached to the second and third carbon atoms of the propanoic acid .Physical And Chemical Properties Analysis

2,3-Dihydroxy-3-phenylpropanoic acid is a powder with a melting point of 138-143°C . It has a molecular weight of 182.18 .Aplicaciones Científicas De Investigación

Medicine: Anti-Inflammatory Applications

2,3-Dihydroxy-3-phenylpropanoic acid is structurally related to phenolic acids, which are known for their anti-inflammatory properties . In the medical field, derivatives of phenylpropanoic acid, such as the profens, are widely used as nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds help reduce inflammation, pain, and fever. The biochemical pathways of these derivatives could provide insights into the potential therapeutic applications of 2,3-dihydroxy-3-phenylpropanoic acid.

Agriculture: Plant Growth and Allelopathy

In agriculture, phenolic acids like 2,3-dihydroxy-3-phenylpropanoic acid are significant due to their role in plant growth and development. They are also involved in allelopathic interactions, where they can inhibit the growth of competing plant species, thus having a potential application in weed management .

Food Industry: Preservative and Flavoring Agent

The food industry could utilize 2,3-dihydroxy-3-phenylpropanoic acid as a natural preservative due to its antioxidant properties. Additionally, its phenolic structure suggests that it could serve as a flavoring agent, contributing to the sensory qualities of food products .

Environmental Science: Soil and Water Remediation

In environmental science, the sorption characteristics of phenolic acids suggest that compounds like 2,3-dihydroxy-3-phenylpropanoic acid could be used in soil and water remediation processes. Their ability to bind to particulates may help in removing contaminants from the environment .

Materials Science: Synthesis of Polymers

The chemical structure of 2,3-dihydroxy-3-phenylpropanoic acid indicates potential applications in materials science, particularly in the synthesis of new polymeric materials. Its phenolic hydroxyl groups could participate in polymerization reactions, leading to novel materials with specific properties .

Biochemistry Research: Metabolic Pathway Studies

In biochemistry research, 2,3-dihydroxy-3-phenylpropanoic acid can be used to study metabolic pathways related to phenolic acid biosynthesis. Understanding its role in these pathways can provide insights into plant physiology and the biosynthesis of other important phenolic compounds .

Propiedades

IUPAC Name |

2,3-dihydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,10-11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOUUNAFHCJIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60875796 | |

| Record name | Benzenepropanoic acid, .alpha.,.beta.-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyphenyllactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2,3-Dihydroxy-3-phenylpropanoic acid | |

CAS RN |

56816-80-9, 16088-08-7, 5695-95-4 | |

| Record name | NSC102081 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC102080 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, .alpha.,.beta.-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxy-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.